Nucleophilicity Comparison: Allyltributylstannane Exhibits 2.4× Higher N Parameter than Allyltriphenylstannane in CH₂Cl₂
Allyltributylstannane demonstrates substantially higher nucleophilicity than allyltriphenylstannane as quantified by the Mayr nucleophilicity parameter N. In dichloromethane solvent, allyltributylstannane has an N parameter of 5.46 (sN = 0.89), whereas allyltriphenylstannane has an N parameter of 3.09 (sN = 0.90) [1]. This represents a factor of approximately 2.4× higher nucleophilicity for the tributyl derivative, consistent with the electron-donating inductive effect of the butyl groups compared to the electron-withdrawing phenyl substituents on tin.
| Evidence Dimension | Nucleophilicity (Mayr N parameter) |
|---|---|
| Target Compound Data | N = 5.46, sN = 0.89 in CH₂Cl₂ |
| Comparator Or Baseline | Allyltriphenylstannane: N = 3.09, sN = 0.90 in CH₂Cl₂ |
| Quantified Difference | ΔN = +2.37 (factor of ~2.4× higher nucleophilicity) |
| Conditions | Dichloromethane, 20 °C, kinetic measurements with benzhydrylium electrophiles |
Why This Matters
Higher N parameter translates to faster reaction rates with electrophiles, enabling shorter reaction times or lower catalyst loadings in allylation protocols.
- [1] Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. J. Am. Chem. Soc. 2001, 123, 9500–9512. DOI: 10.1021/ja010890y View Source
